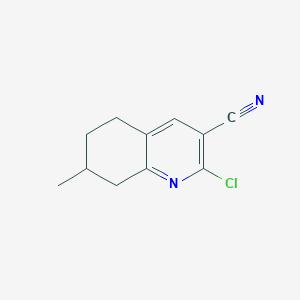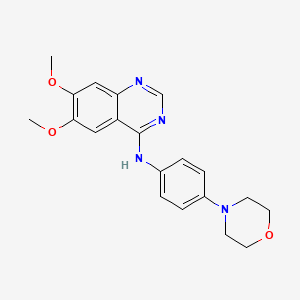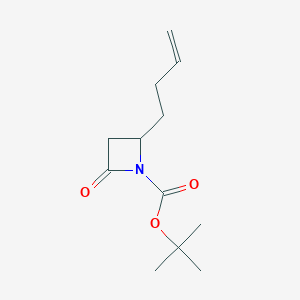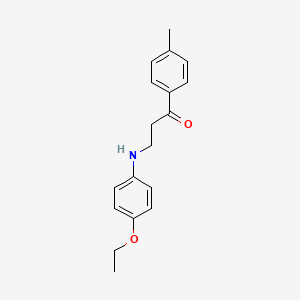
3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" involves complex organic reactions that yield novel molecules with potential therapeutic applications. For instance, a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol (EOD), was synthesized and shown to induce apoptosis in A549 human lung cancer cells, highlighting the synthetic process's significance in discovering new chemopreventive agents (Aiying Du et al., 2005).
Molecular Structure Analysis
Molecular structure analysis provides insights into the compound's arrangement and bond interactions, crucial for understanding its reactivity and properties. For example, the crystal structure of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was characterized, offering a foundation for analyzing similar molecules' structural attributes (K. Mantelingu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often lead to the formation of new bonds and structures, demonstrating their reactive versatility. The synthesis and crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one show how intramolecular interactions and molecular structure are influenced by chemical reactions (K. Kumara et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in material science and pharmaceutical formulation. While specific studies on "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" were not found, related research provides a basis for understanding these aspects through synthesis and characterization studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for predicting a compound's behavior in various environments and its potential uses. Studies on similar compounds, such as the investigation on the synthesis of 3,4-methylenedioxyphenyl-2-propanone, shed light on the chemical properties relevant to "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" (Peng Fei-jin, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Impurity Analysis
- A study by Swist et al. (2005) explored the synthesis of related compounds, identifying important impurities which can arise during different synthesis routes. This research is crucial for understanding the purity and synthesis efficiency of related compounds, including 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone (Swist et al., 2005).
Chemical Reactions and Derivatives
- Tsuruta et al. (1985) investigated the α-Chlorination of aryl ketones with Manganese(III) Acetate. This study offers insights into the reactivity of related ketones and the potential for synthesizing various derivatives, which could include modifications to 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone (Tsuruta et al., 1985).
Formation and Reactivity Studies
- Research by Li et al. (1996) on the acid treatment of birch lignin and its reaction products helps to understand the formation and potential applications of similar diaryl ketones in organic chemistry and material sciences (Li et al., 1996).
Metabolic Pathways and Biological Interactions
- Jodynis-Liebert (1993) explored the metabolism of a smoke flavour compound structurally similar to 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone. This study is relevant for understanding how similar compounds might interact with biological systems (Jodynis-Liebert, 1993).
Application in Organic Synthesis
- El‐Barbary and Lawesson (1981) conducted studies on the syntheses of δ5-1,2,3-diazaphospholines and indoles from hydrazones, which provides an example of the application of similar ketones in the synthesis of complex organic molecules (El‐Barbary & Lawesson, 1981).
Inclusion Complex Formation and Enantioseparation
- Jin et al. (2020) conducted studies on enantioseparation of isomeric propanoic acids, which could provide insights into the separation techniques and chiral properties of related compounds (Jin et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17-10-8-16(9-11-17)19-13-12-18(20)15-6-4-14(2)5-7-15/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMQYDCYHILZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
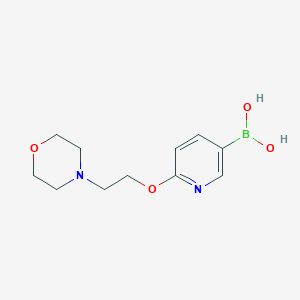
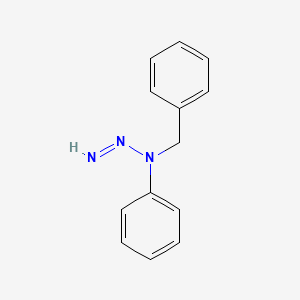
![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
